N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c23-19(20-10-4-8-17-6-2-1-3-7-17)22-12-5-11-21(13-14-22)18-9-15-24-16-18/h1-3,6-7,18H,4-5,8-16H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDYCTWKJIVYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCCCC2=CC=CC=C2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. The starting materials often include phenylpropylamine, thiolane derivatives, and diazepane precursors. Common synthetic routes may involve:
Amidation: Reacting phenylpropylamine with a carboxylic acid derivative to form an amide bond.
Cyclization: Forming the diazepane ring through intramolecular cyclization reactions.
Thiolane Introduction: Incorporating the thiolane moiety through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiolane moiety to sulfoxides or sulfones.
Reduction: Reduction of the amide group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or diazepane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane moiety may yield sulfoxides or sulfones, while reduction of the amide group may produce corresponding amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in material science or catalysis.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide would involve its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Affecting pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
1-(Thien-3-ylcarbonyl)-1,4-diazepane
- Key Features :
- Diazepane substituted with a thiophene-3-carbonyl group.
- Aromatic thiophene ring vs. the saturated thiolan in the target compound.
- Comparison: Electronic Effects: The aromatic thiophene may enhance π-π stacking interactions compared to the saturated thiolan, which could increase rigidity. Lipophilicity: The thiophene’s planar structure may reduce solubility relative to the thiolan’s puckered, saturated ring.
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane
- Key Features :
- Diazepane substituted with a thiadiazole ring (aromatic, nitrogen-sulfur heterocycle).
- Solubility: The polar thiadiazole may improve aqueous solubility over the thiolan group. Steric Effects: The planar thiadiazole may reduce steric hindrance compared to the three-dimensional thiolan .
Carboxamide-Containing Analogues
N-[N-(2-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester
- Key Features :
- Peptide-like structure with benzoyl and tyrosine residues.
- Methyl ester terminal group.
- Comparison :
- Hydrogen Bonding : The peptide backbone offers multiple hydrogen-bonding sites, unlike the single carboxamide in the target compound.
- Metabolic Stability : The ester group may confer susceptibility to hydrolysis, whereas the phenylpropyl chain in the target could enhance metabolic stability.
- Aromaticity : Multiple benzene rings may increase hydrophobicity compared to the target’s single phenylpropyl group .
Sulfur-Containing Heterocycles
3-Chloro-N-phenyl-phthalimide
- Key Features :
- Phthalimide core with chlorine and phenyl substituents.
- Comparison :
Comparative Data Table
The following table summarizes structural and inferred physicochemical properties of the target compound and its analogues:
Key Research Insights
Biological Activity
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured manner.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
- Molecular Formula : C14H20N2OS
- Molecular Weight : 272.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The diazepane ring structure is known to influence its binding affinity and selectivity towards specific receptors, such as dopamine and serotonin receptors.
1. Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects:
- Dopamine Receptor Modulation : The compound has been shown to interact with dopamine receptors, potentially influencing dopaminergic pathways associated with mood regulation and reward mechanisms.
2. Antidepressant Activity
A study investigating the antidepressant properties of similar diazepane derivatives found that compounds with modifications at the diazepane nitrogen exhibited enhanced activity in animal models of depression. While specific data on this compound is limited, structural similarities suggest potential efficacy in mood disorders.
3. Anxiolytic Properties
Compounds within the diazepane class are often explored for their anxiolytic effects. Preliminary studies suggest that this compound may exhibit such properties through modulation of GABAergic transmission.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have demonstrated that related compounds with similar structures can inhibit specific enzymes or receptors that play critical roles in various physiological processes. For instance, compounds designed with thiol groups have shown promise in modulating enzyme activity relevant to neurotransmitter synthesis.
Q & A
Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to confirm connectivity and stereochemistry. Pay attention to splitting patterns for the thiolan-3-yl and phenylpropyl groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography: If crystalline, resolve the absolute configuration to confirm spatial arrangement of substituents .
Advanced: How can regioselectivity challenges in synthesizing the 1,4-diazepane core be addressed?
Methodological Answer:
- Protecting Group Strategies: Use Boc or Fmoc groups to shield amines during cyclization.
- Kinetic Control: Optimize reaction temperature (e.g., low temp for kinetic products) and catalysts (e.g., Lewis acids like BF₃·OEt₂).
- Monitoring: Track intermediates via TLC or HPLC to identify side products. Adjust stoichiometry to favor 7-membered ring closure over 6-membered analogs .
Basic: Which in vitro assays are suitable for initial pharmacological profiling?
Methodological Answer:
- Radioligand Binding Assays: Screen for receptor affinity (e.g., GPCRs, ion channels) using tritiated or fluorescent ligands.
- Functional Assays: Measure cAMP accumulation or calcium flux in transfected cell lines (e.g., HEK293) to assess agonist/antagonist activity .
Advanced: How should contradictory binding affinity data across studies be resolved?
Methodological Answer:
- Orthogonal Validation: Combine SPR (surface plasmon resonance) for kinetic analysis with ITC (isothermal titration calorimetry) for thermodynamic profiling.
- Species-Specific Models: Test activity in human vs. rodent receptors to account for genetic variability. Replicate under standardized buffer conditions (pH 7.4, 1 mM Mg²⁺) .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature: Store at -20°C in airtight, light-resistant vials to prevent oxidation or photodegradation.
- Solubility: Lyophilize for long-term storage. Use anhydrous DMSO for aliquots to avoid hydrolysis .
Advanced: What computational approaches predict target interactions for this compound?
Methodological Answer:
- Molecular Docking: Use Schrödinger’s Glide or AutoDock Vina to model binding poses in protein active sites (e.g., serotonin receptors).
- MD Simulations: Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of predicted interactions .
Basic: How can structural modifications enhance SAR understanding?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogenated phenylpropyl groups or thiolan ring replacements (e.g., tetrahydrofuran).
- Bioisosteric Replacement: Replace the carboxamide with sulfonamide or urea groups to probe hydrogen-bonding requirements .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Use 10% DMSO/PBS or cyclodextrin complexes (e.g., HP-β-CD) to enhance dissolution.
- Prodrug Design: Introduce phosphate or ester moieties at the carboxamide group for transient solubility .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct experiments in a fume hood to avoid aerosol exposure. Refer to SDS for spill management .
Advanced: How to design a degradation study to identify metabolites?
Methodological Answer:
- Forced Degradation: Expose the compound to UV light (ICH Q1B), acidic/basic conditions (0.1 M HCl/NaOH), and elevated temperatures (40–60°C).
- LC-MS/MS Analysis: Use C18 columns and gradient elution (0.1% formic acid in ACN/H₂O) to separate degradation products. Compare with in vitro liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
